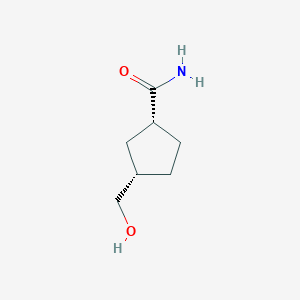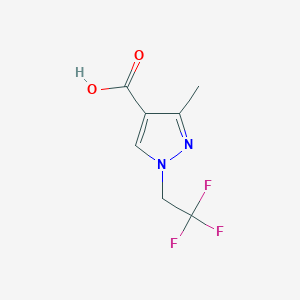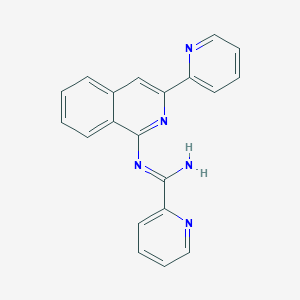
2,2-Dimethyl-3-prop-2-enyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Propenyl)-3,3-dimethyloxirane is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) with a propenyl group and two methyl groups attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Propenyl)-3,3-dimethyloxirane can be achieved through several methods. One common approach involves the epoxidation of allylic alcohols using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions, with the peracid acting as an oxidizing agent to form the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of 2-(2-Propenyl)-3,3-dimethyloxirane may involve the use of more efficient and cost-effective methods. One such method is the catalytic epoxidation of allylic alcohols using transition metal catalysts, such as titanium or molybdenum complexes, in the presence of hydrogen peroxide. This method offers higher yields and selectivity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Propenyl)-3,3-dimethyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻), amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Diols or carbonyl compounds.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted oxirane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Propenyl)-3,3-dimethyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its reactive oxirane ring.
Mecanismo De Acción
The mechanism of action of 2-(2-Propenyl)-3,3-dimethyloxirane involves its ability to undergo ring-opening reactions. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various molecular targets, including enzymes and cellular components, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Eugenol: 2-Methoxy-4-(2-propenyl)phenol, a compound with similar propenyl group but different functional groups.
Guaiacol: 2-Methoxyphenol, another compound with a methoxy group but lacking the oxirane ring.
Uniqueness
2-(2-Propenyl)-3,3-dimethyloxirane is unique due to its oxirane ring, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and industrial applications, distinguishing it from other similar compounds that lack the oxirane functionality.
Propiedades
Número CAS |
118555-08-1 |
|---|---|
Fórmula molecular |
C7H12O |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-prop-2-enyloxirane |
InChI |
InChI=1S/C7H12O/c1-4-5-6-7(2,3)8-6/h4,6H,1,5H2,2-3H3 |
Clave InChI |
BESLJVSRALWQCH-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CC=C)C |
SMILES canónico |
CC1(C(O1)CC=C)C |
Sinónimos |
Oxirane, 2,2-dimethyl-3-(2-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)








![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)


![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)

